molecular formula C19H25N3O4 B6906868 N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)-2-(oxan-4-yl)propanamide

N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)-2-(oxan-4-yl)propanamide

Cat. No.: B6906868
M. Wt: 359.4 g/mol
InChI Key: JQGKEJXTXLJQQY-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)-2-(oxan-4-yl)propanamide is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of benzoxazoles, which are known for their diverse biological and chemical properties

Properties

IUPAC Name

N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)-2-(oxan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-13(14-4-8-24-9-5-14)18(23)20-15-2-3-16-17(12-15)26-19(21-16)22-6-10-25-11-7-22/h2-3,12-14H,4-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGKEJXTXLJQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)C(=O)NC2=CC3=C(C=C2)N=C(O3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)-2-(oxan-4-yl)propanamide typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. The morpholine group can be introduced through nucleophilic substitution reactions, while the oxan-4-yl group can be added via esterification or amidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. Continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)-2-(oxan-4-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Chemistry: In chemistry, N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)-2-(oxan-4-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interaction with biological targets can provide insights into the mechanisms of various biological pathways.

Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological processes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)-2-(oxan-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)-2-(oxan-4-yl)propanamide can be compared with other benzoxazole derivatives, such as N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)prop-2-enamide and N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)acetamide. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the oxan-4-yl group in this compound contributes to its unique behavior compared to other benzoxazoles.

List of Similar Compounds

  • N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)prop-2-enamide

  • N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)acetamide

  • N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)butanamide

  • N-(2-morpholin-4-yl-1,3-benzoxazol-6-yl)benzamide

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

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